molecular formula C10H16O2 B15280849 Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B15280849
M. Wt: 168.23 g/mol
InChI Key: DJQYBVLXBVJHMU-BYULHYEWSA-N
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Description

Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic monoterpene ketone. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework. It is a stereoisomer of camphor, a well-known natural product with various applications in medicine, industry, and perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Comparison with Similar Compounds

Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is similar to other bicyclic monoterpenes like camphor and borneol. its unique stereochemistry sets it apart from these compounds. For example:

    Camphor: While camphor shares a similar bicyclic structure, it differs in its stereochemistry and functional groups.

List of Similar Compounds

  • Camphor
  • Borneol
  • Isoborneol
  • 2-Bornanone

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10-/m0/s1

InChI Key

DJQYBVLXBVJHMU-BYULHYEWSA-N

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H](C1(C)C)CC2=O)O

Canonical SMILES

CC1(C2CC(=O)C1(CC2O)C)C

Origin of Product

United States

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